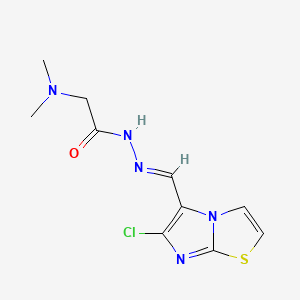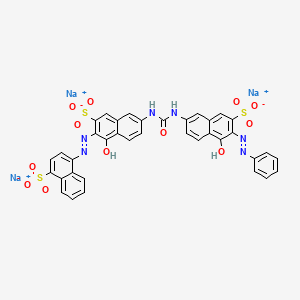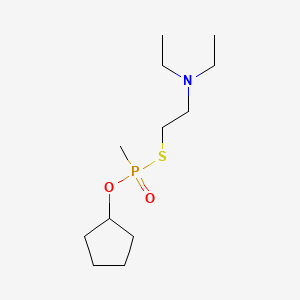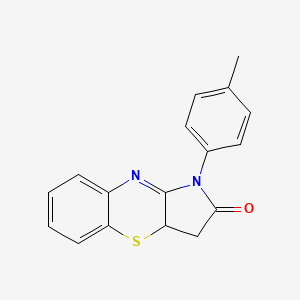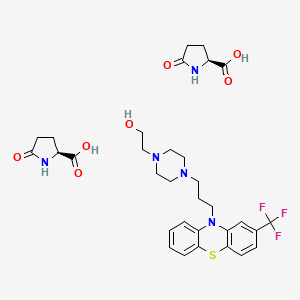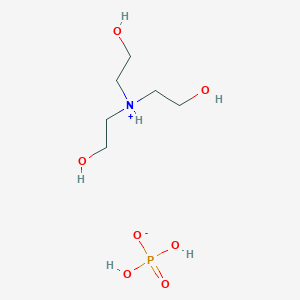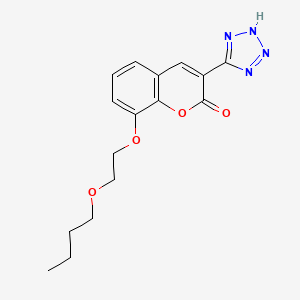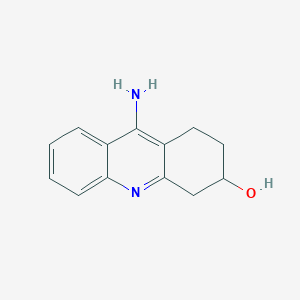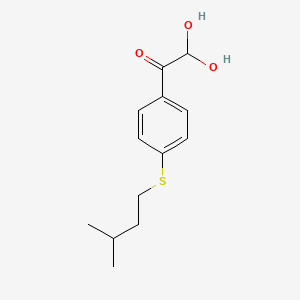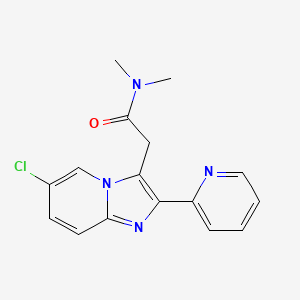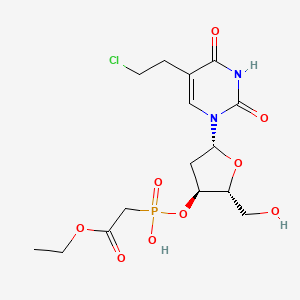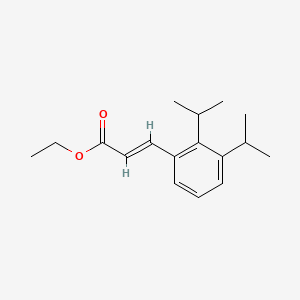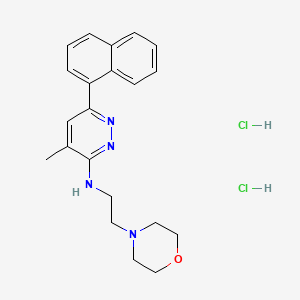
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes a morpholine ring, an ethanamine group, and a pyridazinyl moiety substituted with a naphthalenyl group. The dihydrochloride form indicates that it is a salt formed with two hydrochloric acid molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Pyridazinyl Core: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Naphthalenyl Group: This step involves the substitution reaction where the naphthalenyl group is introduced to the pyridazinyl core.
Attachment of the Morpholineethanamine Moiety: This is typically done through a nucleophilic substitution reaction.
Formation of the Dihydrochloride Salt: The final compound is treated with hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using industrial reactors, and employing purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals or as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of 4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
4-Morpholineethanamine derivatives: Compounds with similar structures but different substituents on the pyridazinyl or naphthalenyl groups.
Pyridazinyl compounds: Molecules containing the pyridazinyl core but lacking the morpholineethanamine moiety.
Naphthalenyl derivatives: Compounds with the naphthalenyl group but different core structures.
Uniqueness
4-Morpholineethanamine, N-(4-methyl-6-(1-naphthalenyl)-3-pyridazinyl)-, dihydrochloride is unique due to its specific combination of functional groups and its potential for diverse applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and development in various fields.
Properties
CAS No. |
118270-01-2 |
|---|---|
Molecular Formula |
C21H26Cl2N4O |
Molecular Weight |
421.4 g/mol |
IUPAC Name |
4-methyl-N-(2-morpholin-4-ylethyl)-6-naphthalen-1-ylpyridazin-3-amine;dihydrochloride |
InChI |
InChI=1S/C21H24N4O.2ClH/c1-16-15-20(19-8-4-6-17-5-2-3-7-18(17)19)23-24-21(16)22-9-10-25-11-13-26-14-12-25;;/h2-8,15H,9-14H2,1H3,(H,22,24);2*1H |
InChI Key |
CIKJJFQKXLDBHH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN=C1NCCN2CCOCC2)C3=CC=CC4=CC=CC=C43.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


